(S)-alpha-(3-phenyl-allyl)-proline-HCl
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Overview
Description
(S)-alpha-(3-phenyl-allyl)-proline-HCl is a chiral compound that belongs to the class of proline derivatives. This compound is characterized by the presence of a phenyl-allyl group attached to the alpha position of the proline ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-(3-phenyl-allyl)-proline-HCl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available proline and 3-phenyl-allyl bromide.
Reaction Conditions: The proline is first protected using a suitable protecting group to prevent unwanted side reactions. The protected proline is then reacted with 3-phenyl-allyl bromide in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
Deprotection: The protecting group is removed under acidic conditions to yield (S)-alpha-(3-phenyl-allyl)-proline.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-alpha-(3-phenyl-allyl)-proline-HCl undergoes various chemical reactions, including:
Oxidation: The phenyl-allyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Epoxides and Diols: Formed through oxidation reactions.
Saturated Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(S)-alpha-(3-phenyl-allyl)-proline-HCl has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-alpha-(3-phenyl-allyl)-proline-HCl involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- Thio-benzoic acid S-(3-phenyl-allyl) ester
- Cinnamyl acetate
Uniqueness
(S)-alpha-(3-phenyl-allyl)-proline-HCl is unique due to its chiral nature and the presence of both a proline ring and a phenyl-allyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Biological Activity
(S)-alpha-(3-phenyl-allyl)-proline hydrochloride is a chiral proline derivative that has garnered attention for its diverse biological activities. This compound, characterized by a proline backbone and an allyl-phenyl substituent, exhibits unique properties that make it valuable in both medicinal chemistry and biological research.
Chemical Structure and Properties
The chemical structure of (S)-alpha-(3-phenyl-allyl)-proline-HCl can be described as follows:
- Molecular Formula : C₁₃H₁₅ClN₂O₂
- Molecular Weight : 270.73 g/mol
- Chirality : The compound is a chiral molecule, which is crucial for its biological activity.
The presence of the phenyl group enhances its interaction with biological targets due to increased hydrophobicity, while the proline structure contributes to its conformational rigidity, facilitating specific binding interactions.
This compound interacts with various biological targets, leading to significant effects on cellular processes:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysregulation.
- Receptor Binding : Its structural similarity to natural amino acids allows it to bind to receptors involved in critical signaling pathways, potentially modulating their activity and influencing cellular responses such as proliferation and apoptosis.
1. Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death. For instance, it has been demonstrated to affect the expression of proteins involved in the apoptotic pathway, promoting cancer cell death while sparing normal cells.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This effect is particularly relevant in conditions such as arthritis and other inflammatory disorders.
3. Role in Protein-Protein Interactions
Due to its proline-rich structure, this compound can influence protein-protein interactions (PPIs). Proline residues are known to play critical roles in stabilizing protein structures and facilitating interactions between proteins. This property allows it to serve as a probe for studying PPIs in living systems, which is essential for understanding many biological processes .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable candidate for drug development:
Properties
IUPAC Name |
(2S)-2-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c16-13(17)14(10-5-11-15-14)9-4-8-12-6-2-1-3-7-12;/h1-4,6-8,15H,5,9-11H2,(H,16,17);1H/b8-4+;/t14-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZMLNWVESDERN-RMTAFBMCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC=CC2=CC=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(C/C=C/C2=CC=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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